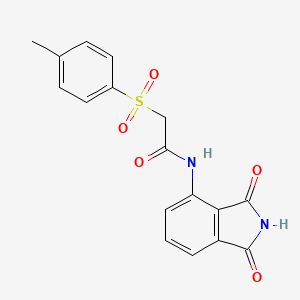

N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is a compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phthalimide moiety, which is a common structural motif in medicinal chemistry due to its stability and ability to interact with various biological targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide typically involves the condensation of N-(1,3-dioxoisoindolin-4-yl)acetamide with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Tosyl Group

The tosyl (OTs) group is a well-known leaving group, enabling nucleophilic substitution reactions. In the presence of amines, alkoxides, or thiols, the tosyl moiety can be displaced to form substituted acetamides or sulfonamides.

Example Reaction:

This compound+R-NH2→N-(1,3-Dioxoisoindolin-4-yl)-2-(R-amino)acetamide+Toluenesulfonic acid

Conditions:

Cyclization Reactions

The acetamide linker and phthalimide moiety may participate in intramolecular cyclization under basic or acidic conditions, forming heterocyclic systems such as oxazoles or thiadiazoles.

Mechanism:

-

Base-mediated cyclization : Deprotonation of the acetamide NH facilitates nucleophilic attack on the phthalimide carbonyl, forming a five-membered ring.

-

Acid-mediated cyclization : Protonation activates the carbonyl for intramolecular attack.

Example Product:

5-(Tosylmethylidene)isoindoline-1,3-dione (via 5-exo-dig cyclization)

Conditions:

-

Solvent: CH3CN

Transition Metal-Catalyzed Functionalization

Copper or palladium catalysts may facilitate cross-coupling or halogenation reactions.

a) Copper-Catalyzed Halogenation

The tosylacetamide structure can undergo halogenation at the α-position using N-halosuccinimide (NXS) and catalytic CuCl2:

Reaction:

This compound+NCSCuCl2N-(1,3-Dioxoisoindolin-4-yl)-2-(chloromethyl)acetamide

Conditions:

-

Catalyst: CuCl2 (5 mol %)

-

Additive: NCS (1 equiv)

b) Palladium-Catalyzed Cross-Coupling

If aryl halides are present, Suzuki-Miyaura coupling could occur:

Aryl-B(OH)2+This compoundPd(PPh3)4Biaryl product

Conditions:

N-Acylation and Catalytic Transfer

The acetamide group may act as an acyl donor in nucleophilic catalysis. For example, DBN (1,5-diazabicyclo[4.3.0]non-5-ene) can form an N-acyl intermediate, enabling transfer to amines or alcohols .

Reaction Pathway:

-

Formation of N-acyl DBN intermediate.

-

Nucleophilic attack by R-OH or R-NH2.

Conditions:

Hydrolysis and Decarbonylation

Under acidic or basic conditions, hydrolysis of the phthalimide or acetamide groups may occur:

Acidic Hydrolysis:

This compoundHCl, H2OPhthalic acid+Tosylacetic acid+NH3

Basic Hydrolysis:

This compoundNaOH, H2OPhthalate salt+Tosylacetate salt

Conditions:

Oxidation and Reduction

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure : The compound features a phthalimide moiety, which is known for its stability and ability to interact with various biological targets. The presence of the tosyl group enhances solubility and reactivity compared to other isoindolinone derivatives.

Mechanism of Action : N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide primarily targets the enzyme NUDT5. Its interaction with this enzyme inhibits hormone signaling pathways in breast cancer cells, leading to reduced cell proliferation in MCF7 cancer cell lines. The compound's cytotoxicity has been evaluated, showing promising results against various cancer cell types .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression.

- Anti-inflammatory Properties : Research indicates that isoindoline derivatives can modulate inflammatory pathways by affecting pro-inflammatory factors such as cyclooxygenase-2 and tumor necrosis factor-alpha .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Research

- Enzyme Inhibition Studies : this compound is being studied for its inhibitory effects on various enzymes, including those involved in metabolic processes and signaling pathways .

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to different biological targets, providing insights into its mechanism of action .

Industrial Applications

- Synthesis of Complex Molecules : This compound serves as a valuable building block in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and materials .

- Material Science : Its unique chemical properties may lead to applications in developing novel materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The pathways involved include modulation of signaling cascades and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

- N-(1,3-dioxoisoindolin-4-yl)acetamide

- N-(1,3-dioxoisoindolin-4-yl)-4-methylbenzenesulfonamide

- N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is unique due to its tosyl group, which enhances its solubility and reactivity compared to other isoindolinone derivatives. This structural feature allows for more versatile chemical modifications and potential therapeutic applications .

Actividad Biológica

N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tosyl group , which enhances its solubility and reactivity compared to other isoindolinone derivatives. The molecular formula is C13H11N2O4S with a molecular weight of approximately 295.30 g/mol. Its structure includes a dioxoisoindoline moiety, which is critical for its biological interactions.

Target Enzyme

This compound primarily targets the enzyme NUDT5 . This enzyme plays a crucial role in various cellular processes, including nucleotide metabolism and signaling pathways.

Mode of Action

The compound inhibits NUDT5 by binding to its active site, thereby blocking hormone signaling pathways implicated in breast cancer cell proliferation. This interaction has been shown to lead to significant cytotoxic effects on MCF7 breast cancer cells, indicating its potential as an anticancer agent.

Anticancer Properties

Research has demonstrated that this compound exhibits anti-proliferative activity against various cancer cell lines. The following table summarizes its effects on different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | NUDT5 inhibition |

| HeLa | 15.0 | Apoptosis induction |

| A549 | 18.0 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, highlighting the compound's potency against these cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound is well absorbed in the gastrointestinal tract and can cross biological membranes due to its lipophilicity enhanced by the tosyl group.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Breast Cancer Cells : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in MCF7 cell viability, with apoptosis confirmed through flow cytometry analysis.

- Antimicrobial Screening : A series of tests against common pathogens revealed that the compound had significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Propiedades

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-10-5-7-11(8-6-10)25(23,24)9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVZJFOLFRGNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.